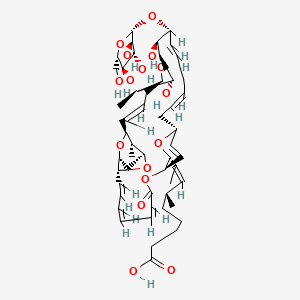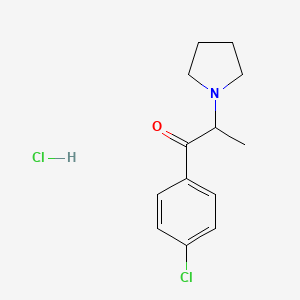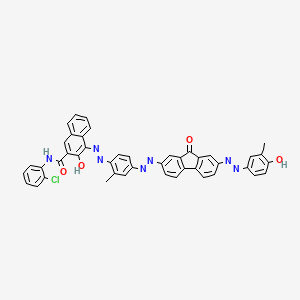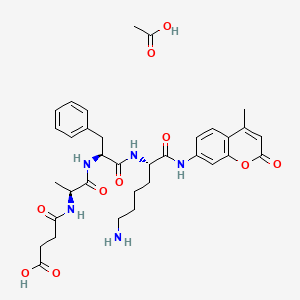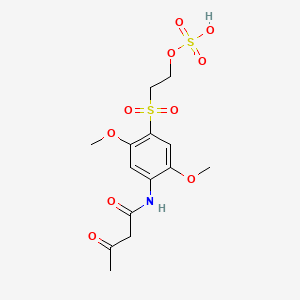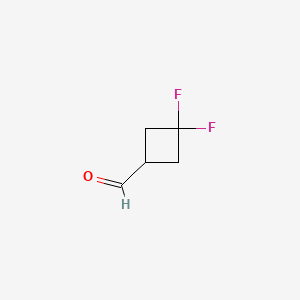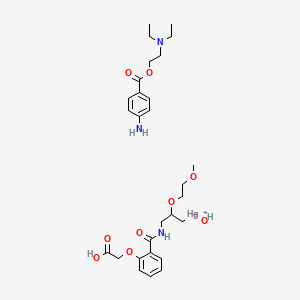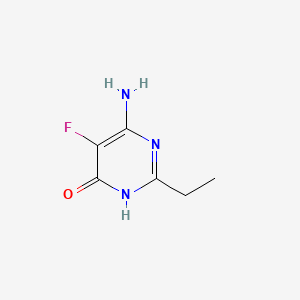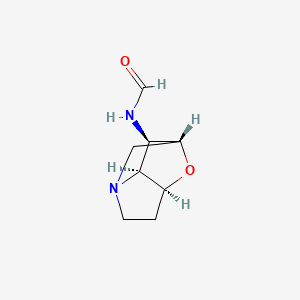
N-Formylnorloline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formylnorloline is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in certain plants. These alkaloids are known for their complex structures and diverse biological activities. This compound is particularly notable for its presence in grasses associated with endophytic fungi, such as those in the Lolium and Festuca species.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Formylnorloline involves several steps, starting with the formation of the loline skeleton. This can be achieved through various synthetic approaches, including the use of pyrrolizidine precursors. The formylation step typically involves the reaction of norloline with formic acid or formylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the specificity of its natural sources. advances in synthetic chemistry and biotechnology may offer scalable methods for its production in the future.
Chemical Reactions Analysis
Types of Reactions: N-Formylnorloline undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce halogen atoms or other functional groups.
Scientific Research Applications
N-Formylnorloline has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of diverse organic molecules, making it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology: Its biological activity, particularly its role in plant-fungal interactions, makes it a subject of interest in ecological and agricultural research.
Medicine: While not extensively studied for medicinal purposes, its structural similarity to other bioactive alkaloids suggests potential pharmacological applications.
Industry: Its unique chemical properties may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Formylnorloline involves its interaction with various molecular targets. As a pyrrolizidine alkaloid, it can interact with nucleic acids and proteins, potentially leading to biological effects such as enzyme inhibition or modulation of cellular pathways. The specific pathways and targets involved are still under investigation.
Comparison with Similar Compounds
- N-Formylloline
- N-Acetylloline
- N-Methylloline
- N-Acetylnorloline
- Norloline
Comparison: N-Formylnorloline is unique among these compounds due to its specific formyl group, which can influence its chemical reactivity and biological activity. Compared to N-Formylloline, for example, this compound has a different substitution pattern that may affect its interaction with biological targets.
Properties
IUPAC Name |
N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-4-9-7-6-3-10-2-1-5(12-6)8(7)10/h4-8H,1-3H2,(H,9,11)/t5-,6+,7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEMMYSNKGUOCT-FKSUSPILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3C(C2C1O3)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@@H]3[C@@H]([C@H]2[C@H]1O3)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61391-10-4 |
Source


|
| Record name | N-Formylnorloline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061391104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What analytical techniques were used to identify N-Formylnorloline in horse urine?
A1: The research primarily employed Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Fourier Transform-Infrared Spectrometry (GC-FT-IR) to detect and identify this compound and other loline alkaloids in horse urine [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
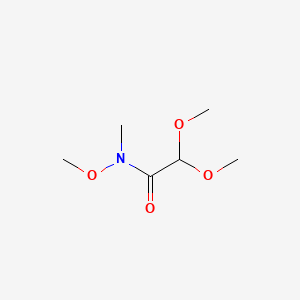
![2,6-Dimethyl-3,4,5,8-tetrahydroimidazo[4,5-f]benzimidazole](/img/structure/B570269.png)
![2-Butanone, 3-[(2-methylpropyl)amino]- (9CI)](/img/new.no-structure.jpg)
